molecular formula C19H26O3 B5666039 3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B5666039
M. Wt: 302.4 g/mol
InChI Key: MTFQHJMVAIIKBN-UHFFFAOYSA-N
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Description

3,3,6,6,9,9-Hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a compound belonging to the xanthene class, known for its diverse applications in chemistry and materials science.

Synthesis Analysis

The synthesis of related xanthene compounds often involves reactions like condensation and cyclization. For example, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione was synthesized through a one-pot reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid with a 72% yield (Navarro et al., 2016).

Molecular Structure Analysis

X-ray crystallography reveals that such compounds often have complex structures, featuring rings such as 1,4-dihydropyridine and six-membered xanthene rings with specific conformations. For instance, a related compound displayed a boat conformation in its xanthene ring (Shi et al., 2007).

Chemical Reactions and Properties

Xanthene derivatives can undergo various chemical reactions, including conjugate additions and Michael acceptors reactions, as seen in the synthesis of 2,3,4,9-tetrahydro-1H-xanthene-1,9-diones (Gabbutt et al., 1997). These reactions contribute to the formation of diverse structures and functionalities in xanthene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The compound has been synthesized through various environmentally friendly and efficient methods. For instance, Navarro et al. (2016) demonstrated a synthesis method with a 72% yield through a one-pot reaction, suggesting a feasible approach for producing this compound (Navarro, Sierra, & Ochoa‐Puentes, 2016).

  • Structural Analysis

    Various studies have focused on the structural and spectroscopic analysis of xanthene derivatives, indicating their complex and versatile chemical nature. Kumar et al. (2020) conducted a comparative analysis on hexahydroacridine-1,8(2H,5H)-dione derivatives, emphasizing the significance of these compounds in scientific research (Kumar et al., 2020).

Pharmaceutical and Biological Applications

  • Antimicrobial Properties

    Angajala et al. (2017) synthesized novel xanthene derivatives and found them to exhibit significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Angajala et al., 2017).

  • Anticancer Potential

    Some derivatives of this compound have shown promising anti-proliferative properties against various cancer cell lines. Mulakayala et al. (2012) found that certain derivatives, especially those with a hydroxy phenyl group, were effective against cancer cells, highlighting their potential in cancer research (Mulakayala et al., 2012).

  • Antioxidant Activities

    Derivatives of this compound have been evaluated for their antioxidant properties. Zukić et al. (2018) synthesized tetramethyl xanthene dione derivatives and tested them for antioxidant activity, demonstrating their potential as antioxidant agents (Zukić et al., 2018).

Advanced Research and Computational Studies

  • Computational Analysis

    Theoretical and computational studies have been conducted on these compounds to understand their properties better. Sangwan et al. (2020) performed quantum chemical studies on synthesized derivatives, indicating the role of computational methods in understanding these complex molecules (Sangwan et al., 2020).

  • Molecular Docking Studies

    Veljović et al. (2017) used artificial neural networks and docking studies to predict the antimicrobial activity of new compounds, demonstrating the integration of advanced technologies in pharmaceutical research (Veljović et al., 2017).

properties

IUPAC Name

3,3,6,6,9,9-hexamethyl-2,4,5,7-tetrahydroxanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-17(2)7-11(20)15-13(9-17)22-14-10-18(3,4)8-12(21)16(14)19(15,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFQHJMVAIIKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C3=C(O2)CC(CC3=O)(C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 2
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 3
Reactant of Route 3
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 6
Reactant of Route 6
3,3,6,6,9,9-hexamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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